1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1204298-46-3
VCID: VC2616088
InChI: InChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18)
SMILES: C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3
Molecular Formula: C12H10N4OS
Molecular Weight: 258.3 g/mol

1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 1204298-46-3

Cat. No.: VC2616088

Molecular Formula: C12H10N4OS

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 1204298-46-3

Specification

CAS No. 1204298-46-3
Molecular Formula C12H10N4OS
Molecular Weight 258.3 g/mol
IUPAC Name 1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18)
Standard InChI Key ZSUNRRTZKNVOAM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3

Introduction

Chemical Identity and Properties

1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic heterocyclic compound characterized by a fused ring system comprising pyrazole and pyrimidine rings. This compound is also known by its alternative name 1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one, which emphasizes the tautomeric form of the mercapto group as a thione.

Chemical Identifiers

The chemical identifiers provide essential reference information for this compound in scientific literature and databases. The comprehensive identification data is summarized in Table 1.

Table 1: Chemical Identifiers of 1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

IdentifierValue
CAS Number1204298-46-3
Molecular FormulaC₁₂H₁₀N₄OS
Molecular Weight258.3 g/mol
IUPAC Name1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChIInChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18)
Standard InChIKeyZSUNRRTZKNVOAM-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3
PubChem Compound ID136033855

The compound contains a benzyl group attached to the nitrogen at position 1 of the pyrazole ring, a mercapto (thiol) group at position 6, and a carbonyl group at position 4 of the pyrimidine ring.

Structural Features and Conformational Analysis

The core structure of 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one consists of a fused bicyclic system formed by pyrazole and pyrimidine rings. The benzyl group attached to the N1 position of the pyrazole ring provides a degree of lipophilicity and potential for π-π interactions with aromatic amino acid residues in target proteins.

Key Structural Elements

The compound can be divided into several key structural components:

  • The pyrazolo[3,4-d]pyrimidine scaffold, which serves as the core heterocyclic system

  • The benzyl group at position 1, which contributes to the compound's lipophilicity

  • The mercapto group at position 6, which may exist in tautomeric forms (thiol/thione)

  • The carbonyl group at position 4, which forms part of the amide-like structure in the pyrimidine ring

These structural elements collectively influence the compound's physicochemical properties, such as solubility, lipophilicity, and its ability to interact with biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidin-4-one derivatives can provide insights into the potential biological activity of 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Effect of Substitutions at Position 1

The N1 position of the pyrazole ring typically accommodates substituents that modulate the compound's lipophilicity and binding affinity for target proteins. In related compounds:

  • Benzyl substitution, as in 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, can enhance lipophilicity and potentially improve membrane permeability.

  • Cycloalkyl substitutions (e.g., cyclopentyl) have been shown to enhance PDE9A inhibitory activity in related compounds.

  • Heterocyclic substituents at this position can introduce additional hydrogen bonding interactions with target proteins.

Role of the Mercapto Group at Position 6

The mercapto (thiol) group at position 6 is a significant feature of 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. In related compounds:

  • Thiol/mercapto groups often serve as hydrogen bond donors and can form strong interactions with certain amino acid residues in protein binding sites.

  • The thione tautomer (C=S) can act as a hydrogen bond acceptor and influence the electronic properties of the heterocyclic system.

  • Replacement of the mercapto group with other functionalities (e.g., amino, alkyl, aryl) has been shown to significantly alter biological activity in related compounds.

ParameterDetails
Typical Purity>98%
Available Quantities100 mg, 250 mg, 500 mg, 1 g, 5 g
Price Range (USD)$104 (100 mg) - $1172 (5 g)
Primary UseResearch purposes only
RestrictionsNot for human or veterinary use

The compound is marketed for research use only, with specific disclaimers against human or veterinary applications, reflecting its status as an experimental compound rather than an approved therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator